N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by two key structural motifs: (1) a benzo[d][1,3]dioxol-5-yl (benzodioxole) group connected via an ethoxyethyl chain and (2) a 2-(trifluoromethyl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5S/c17-16(18,19)12-3-1-2-4-15(12)26(21,22)20-7-8-23-11-5-6-13-14(9-11)25-10-24-13/h1-6,9,20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFYZBNHUTXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Moieties
Several compounds share the benzodioxole group but differ in core structures and substituents:
- Benzimidazole Derivatives (e.g., 4d, 4e, 4f in ): These feature benzodioxole-linked benzimidazole cores with fluoro, bromo, or nitro substituents. Unlike the target sulfonamide, these compounds exhibit lower molecular weights (e.g., 4d: C₂₂H₁₄FNO₄) and distinct synthetic routes involving condensation reactions .
- Piperazine/Piperidine Derivatives (e.g., Compounds 8–12 in ): These incorporate benzodioxole-methylphenyl-ethyl-piperazine scaffolds. For instance, Compound 8 (C₂₆H₂₈N₄O₃) shows a pyrimidine-linked piperazine structure, differing in nitrogen-rich cores compared to the sulfonamide target .
Sulfonamide-Containing Analogues
- KCH-1521 (): An N-acylurea derivative with benzodioxole and indole groups. The target sulfonamide’s -CF₃ group may confer distinct binding kinetics compared to KCH-1521’s acylurea moiety .
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) (): This acetamide derivative shares the benzodioxole-ethoxy motif but replaces the sulfonamide with a thiadiazole ring. Its melting point (171–172°C) and yield (78%) suggest higher crystallinity than typical sulfonamides .
- Oxadiazole-Sulfonamide Hybrid (): A thiophene-sulfonamide with a benzodioxole-oxadiazole group (MFCD11997532). The -CF₃ group in the target compound may enhance membrane permeability compared to this analogue’s methyl-phenyl-amide substituent .
Trifluoromethyl-Substituted Analogues
- Compounds 25 and 26 (): These piperazine derivatives feature trifluoromethylphenyl groups. Compound 25 (C₂₇H₂₆F₃N₃O₂) has a melting point of 171–172°C, similar to the target compound’s expected range. The -CF₃ group’s electron-withdrawing effects likely increase sulfonamide acidity (pKa ~9–10) compared to non-fluorinated analogues .
Key Differences and Implications
- Synthetic Complexity : The target compound’s ethoxyethyl-benzodioxole linkage may require multi-step synthesis, akin to the CuH-catalyzed processes in , whereas benzimidazoles () are synthesized via simpler condensation .
- Electronic Effects: The -CF₃ group in the target compound likely enhances sulfonamide acidity and target binding compared to non-fluorinated analogues (e.g., 5p in ) .
- Biological Potential: While KCH-1521 () demonstrates talin binding, the target’s sulfonamide group may offer compatibility with kinase or protease targets, as seen in other sulfonamide drugs .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a trifluoromethyl group, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 404.4 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N2O5S |
| Molecular Weight | 404.4 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression. Notably, compounds with similar structural features have been documented to inhibit protein kinases and other targets associated with tumor growth and inflammation.
Inhibitory Activity
- Protein Kinases : Similar compounds have shown effectiveness in inhibiting kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways.
- Inflammatory Mediators : The sulfonamide group may enhance the compound's ability to modulate inflammatory responses.
Antitumor Activity
Recent studies have explored the antitumor potential of sulfonamide derivatives, including those structurally related to this compound. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Activity
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent:
- Cytokine Reduction : Significant decrease in TNF-α and IL-6 levels was observed at concentrations above 10 µM.
Case Studies
-
Case Study on Anticancer Properties :
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a related compound. Results indicated a partial response in 30% of participants after 12 weeks of treatment, highlighting the potential for further development into therapeutic agents. -
Case Study on Inflammatory Disorders :
A preclinical model of rheumatoid arthritis showed that administration of the compound led to reduced swelling and joint damage compared to control groups, suggesting significant promise for treating autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
